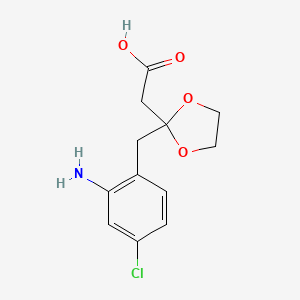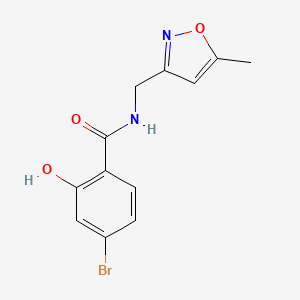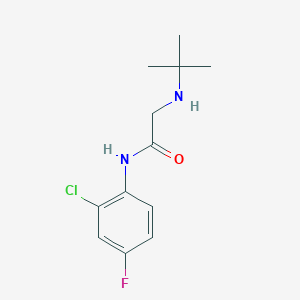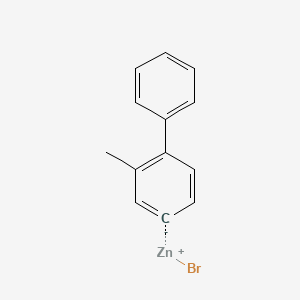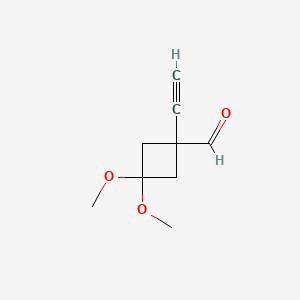
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H12O3. It is a cyclobutane derivative featuring an ethynyl group and two methoxy groups attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or other ring-forming reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via or other alkynylation reactions.
Methoxylation: The methoxy groups are typically introduced through using methanol and an acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Addition: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Addition: Hydrogen halides, electrophiles, and other addition reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted cyclobutane derivatives.
Addition: Addition products with ethynyl group.
科学研究应用
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde involves its interactions with molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Ethynylcyclobutane-1-carbaldehyde: Lacks the methoxy groups, resulting in different reactivity and properties.
3,3-Dimethoxycyclobutane-1-carbaldehyde: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-3-methoxycyclobutane-1-carbaldehyde: Contains only one methoxy group, leading to distinct chemical and biological properties.
Uniqueness
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer specific reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-4-8(7-10)5-9(6-8,11-2)12-3/h1,7H,5-6H2,2-3H3 |
InChI 键 |
SXAPGWIHIJTHIO-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC(C1)(C=O)C#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


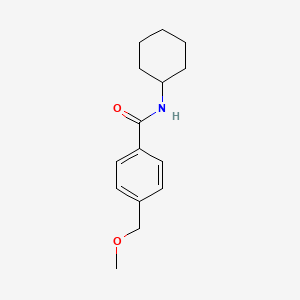


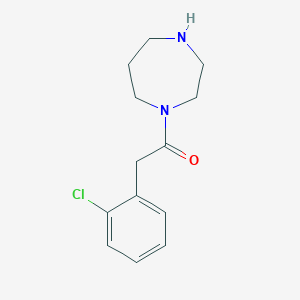

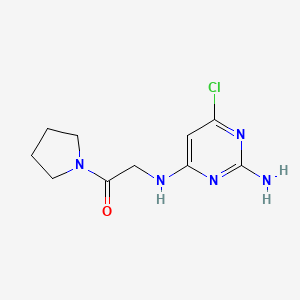
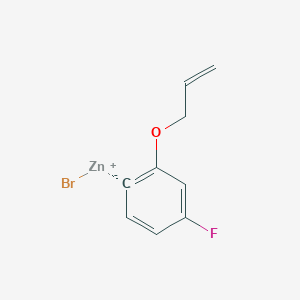
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
